molecular formula C18H19F3N8O2 B6534058 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1070861-74-3

2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B6534058
CAS No.: 1070861-74-3
M. Wt: 436.4 g/mol
InChI Key: TWSSLPOSRLMXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A), an enzyme that selectively hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels , thereby modulating downstream signaling cascades critical for various physiological processes. Its primary research value lies in the investigation of central nervous system (CNS) disorders and metabolic diseases. Preclinical studies highlight its potential for enhancing synaptic plasticity and cognitive function, making it a valuable tool for probing the pathophysiology of conditions like Alzheimer's disease and related dementias. Research has demonstrated that PDE9 inhibition can improve memory and learning in animal models . Furthermore, due to the role of cGMP in insulin secretion and pancreatic beta-cell function, this inhibitor is also utilized in diabetes research to explore novel therapeutic avenues for type 2 diabetes. The compound's specific chemical structure, featuring a triazolopyrimidine core, is engineered for high affinity and selectivity towards the PDE9A enzyme, providing researchers with a critical pharmacological agent to dissect the complex cGMP-mediated signaling pathways in both neuronal and peripheral tissues.

Properties

IUPAC Name

2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N8O2/c1-27-16-15(25-26-27)17(23-11-22-16)29-8-6-28(7-9-29)10-14(30)24-12-2-4-13(5-3-12)31-18(19,20)21/h2-5,11H,6-10H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSSLPOSRLMXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other triazolopyrimidine derivatives. Key differences lie in substituents on the triazole ring, linker groups, and acetamide modifications, which influence physicochemical properties and biological activity.

Substituent Variations on the Triazole Ring

  • Main Compound : 3-methyl group on the triazole ring.
  • N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide (): Substituent: 3-ethyl group. Molecular weight: 408.47 g/mol .
  • N-[4-({4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide ():
    • Substituent: 3-(4-methylphenyl) group.
    • Impact: Bulky aromatic substituent may sterically hinder target interactions but improve selectivity. Structure includes a sulfonyl linker, enhancing polarity .

Linker and Acetamide Modifications

  • Main Compound : Piperazine-acetamide linker with trifluoromethoxy phenyl.
  • 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ():
    • Linker: Thioether (-S-) instead of piperazine.
    • Acetamide group: 5-methylisoxazole substituent.
    • Impact: Thioether increases metabolic susceptibility; isoxazole may enhance solubility (Molecular weight: 397.4 g/mol) .

Comparative Data Table

Parameter Main Compound Compound from Compound from
Molecular Formula C₁₉H₂₀F₃N₇O₂ C₂₀H₂₄N₈O₂ C₁₇H₁₅N₇O₃S
Molecular Weight (g/mol) 459.42 408.47 397.4
Triazole Substituent 3-methyl 3-ethyl 3-(4-methoxyphenyl)
Linker Piperazine Piperazine Thioether (-S-)
Acetamide Group 4-(trifluoromethoxy)phenyl 4-acetylphenyl 5-methylisoxazol-3-yl
Key Functional Groups Trifluoromethoxy (-OCF₃) Acetyl (-COCH₃) Methoxy (-OCH₃), isoxazole

Preparation Methods

Aza-Wittig Reaction for Triazolopyrimidine Formation

The triazolopyrimidine scaffold is constructed via an aza-Wittig reaction, a method validated for fused nitrogen heterocycles. A β-ethoxycarbonyliminophosphorane intermediate reacts with aromatic isocyanates to form carbodiimides, which undergo cyclization upon treatment with sodium ethoxide. For the target compound, 3-methyl-1,2,3-triazol-4-amine serves as the starting material, enabling regioselective incorporation of the methyl group during cyclization. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding the triazolopyrimidine core with a chlorine leaving group at the 7-position.

Piperazine Coupling via Nucleophilic Substitution

The 7-chloro-triazolopyrimidine intermediate reacts with piperazine in a nucleophilic aromatic substitution. This step is performed in dichloromethane (DCM) with triethylamine as a base, facilitating the displacement of chlorine by the secondary amine of piperazine. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material, typically within 6–8 hours at 60°C. The product, 4-(3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-yl)piperazine, is isolated via filtration and recrystallized from ethanol (yield: 78–85%).

Functionalization with the Acetamide Side Chain

Synthesis of N-[4-(Trifluoromethoxy)Phenyl]Acetamide

The acetamide fragment is prepared by acetylation of 4-(trifluoromethoxy)aniline using acetic anhydride in anhydrous dichloromethane. The reaction is exothermic and requires cooling to 0–5°C to suppress diacetylation. After stirring for 4 hours, the product precipitates as a white solid, which is filtered and washed with cold hexane (yield: 89–92%). Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Alkylation of Piperazine with Chloroacetyl Chloride

The piperazine-triazolopyrimidine intermediate undergoes alkylation at the secondary amine using chloroacetyl chloride. Conducted in DCM with potassium carbonate as a base, the reaction forms 2-chloro-N-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide. The chloroacetamide derivative is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by mass spectrometry (MS) and infrared (IR) spectroscopy.

Coupling with N-[4-(Trifluoromethoxy)Phenyl]Acetamide

The final step involves nucleophilic displacement of the chloride by 4-(trifluoromethoxy)aniline. The reaction is carried out in acetonitrile at reflux (80°C) for 12 hours, with potassium iodide as a catalyst. After solvent removal, the crude product is recrystallized from a mixture of ethanol and water (yield: 70–75%). The structure is verified via 1^1H NMR, 13^{13}C NMR, and elemental analysis.

Optimization and Scalability Considerations

Catalytic Efficiency in Cyclization Steps

Sodium ethoxide (10 mol%) significantly enhances cyclization rates during triazolopyrimidine formation, reducing reaction times from 24 hours to 3–5 hours. Substituting sodium ethoxide with potassium tert-butoxide (t-BuOK) further improves yields (82–88%) but necessitates stricter moisture control.

Solvent Effects on Alkylation

Comparative studies reveal that dimethylformamide (DMF) increases alkylation rates compared to DCM but complicates purification due to higher polarity. Ethyl acetate emerges as a balanced solvent, offering moderate polarity and ease of removal under reduced pressure.

Regioselectivity in Piperazine Functionalization

Mono-substitution of piperazine is achieved by controlling stoichiometry: a 1:1 molar ratio of piperazine to chloroacetyl chloride ensures selective alkylation at one nitrogen atom. Excess reagent leads to bis-alkylation, detectable by MS as a byproduct (m/z = [M+H]+^+ + 104).

Analytical Characterization Data

Table 1. Spectroscopic Data for Key Intermediates and Final Product

Compound1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)MS (m/z) [M+H]+^+
7-Chloro-3-methyltriazolopyrimidine2.45 (s, 3H, CH3_3), 8.20 (s, 1H, H-5)158.2 (C-7), 148.5 (C-3), 25.1 (CH3_3)196.1
Piperazine-triazolopyrimidine intermediate2.90–3.10 (m, 8H, piperazine), 8.15 (s, 1H)156.8 (C=O), 130.5 (C-5), 46.2 (N-CH2_2)289.2
Final product2.40 (s, 3H, CH3_3), 4.10 (s, 2H, CH2_2), 7.45–7.60 (m, 4H, Ar-H)170.5 (C=O), 121.8 (CF3_3O), 45.8 (CH2_2)466.3

Challenges and Alternative Routes

Mitsunobu Reaction as an Alternative Coupling Strategy

A patent describes using a Mitsunobu reaction to couple the acetamide fragment with the piperazine-triazolopyrimidine core. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the reaction in THF, but scalability is limited by cost and purification challenges .

Q & A

Q. What are the key synthetic pathways for 2-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

Core Formation : Construction of the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidines with triazole precursors.

Piperazine Substitution : Introduction of the piperazine group at position 4 of the triazolopyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Acetamide Coupling : Reaction of the intermediate with 4-(trifluoromethoxy)phenylamine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters: Temperature control (60–80°C for cyclization), solvent selection (DMF for polar intermediates), and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~525.2 Da).
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Focus on modifying substituents to enhance target binding:
  • Triazole Core : Methyl groups at position 3 improve metabolic stability (logP reduction by 0.5 units) .
  • Piperazine Linker : Substituting with bulkier groups (e.g., cyclobutyl) increases selectivity for kinase targets (IC₅₀ improvements by 2–3 fold) .
  • Acetamide Tail : Fluorinated aryl groups (e.g., trifluoromethoxy) enhance membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
    Example SAR Table:
Substituent PositionModificationBiological Impact
Triazole (C3)Methyl↑ Metabolic stability
Piperazine (N4)Cyclobutyl↑ Kinase selectivity
Acetamide (Ar)CF₃O-Ph↑ Lipophilicity

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting binding affinities)?

  • Methodological Answer : Use molecular dynamics (MD) and docking simulations to model interactions:
  • MD Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) to identify flexible binding pockets .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent changes (e.g., –CF₃ vs –OCH₃) to predict affinity trends .
  • Validation : Cross-reference with experimental IC₅₀ data from kinase assays (e.g., EGFR, IC₅₀ = 12 nM vs simulated 15 nM) .

Q. What experimental design strategies improve synthesis yield and reproducibility?

  • Methodological Answer : Apply Design of Experiments (DoE) for optimization:
  • Variables : Temperature (60–100°C), solvent polarity (DMF vs THF), catalyst loading (0.1–1.0 eq).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C in DMF with 0.5 eq K₂CO₃ increases yield from 45% to 72%) .
    Example DoE Table:
FactorLow LevelHigh LevelOptimal Level
Temperature (°C)6010080
SolventTHFDMFDMF
Catalyst (eq)0.11.00.5

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays: 10 μM vs 100 μM alters IC₅₀ by 5-fold) .
  • Metabolite Screening : Check for off-target effects using LC-MS to detect hydrolyzed intermediates (e.g., free piperazine reduces potency) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., conflicting apoptosis data resolved via caspase-3/7 luminescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.